(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine
Overview
Description
(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine is an organic compound that belongs to the class of aralkylamines This compound features a pyridine ring substituted with a methoxyphenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another approach involves the use of hypervalent iodine and TEMPO-mediated oxidation of amines. This method provides a metal-free and environmentally friendly protocol for the synthesis of the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate reaction conditions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, amine derivatives, and substituted aromatic compounds.
Scientific Research Applications
(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(3-Methoxyphenyl)(pyridin-2-yl)methanamine: This compound has a similar structure but with a different substitution pattern on the pyridine ring.
N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine: This compound features a furan ring instead of a methoxyphenyl group.
1-(5-Fluoro-6-methoxy-3-pyridinyl)methanamine: This compound has a fluorine substitution on the pyridine ring.
Uniqueness
(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group and methanamine functionality make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[5-(3-methoxyphenyl)pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-16-13-4-2-3-11(6-13)12-5-10(7-14)8-15-9-12/h2-6,8-9H,7,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUUKNYKIRPRRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744389 | |
Record name | 1-[5-(3-Methoxyphenyl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356110-88-7 | |
Record name | 1-[5-(3-Methoxyphenyl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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